
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C8F16O2S and a molecular weight of 464.12 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical properties.
Vorbereitungsmethoden
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . Industrial production methods may involve the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Analyse Chemischer Reaktionen
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include potassium fluoride, phase transfer catalysts, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride-containing molecules.
Wirkmechanismus
The mechanism of action of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- involves its interaction with molecular targets, such as amino acids and proteins. The sulfonyl fluoride group can form covalent bonds with active-site residues in enzymes, leading to enzyme inactivation. This property is exploited in the development of enzyme inhibitors and covalent probes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in diagnostic imaging.
The uniqueness of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- lies in its high fluorine content and the resulting chemical stability and reactivity, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
68156-00-3 |
|---|---|
Molekularformel |
C8F16O2S |
Molekulargewicht |
464.13 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8F16O2S/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11 |
InChI-Schlüssel |
XLCQIAITJZQFTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


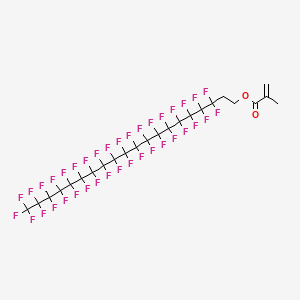
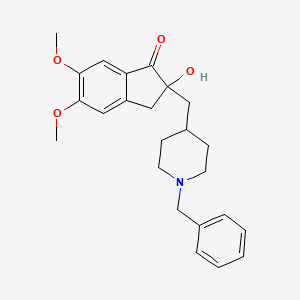
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
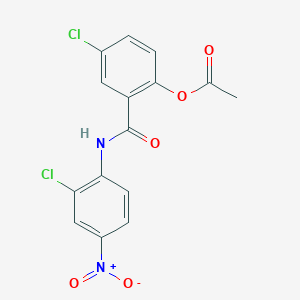
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
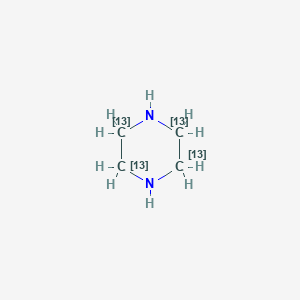


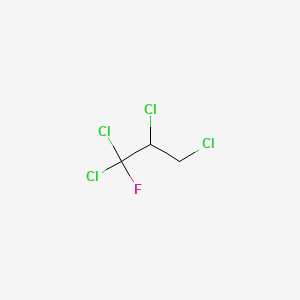
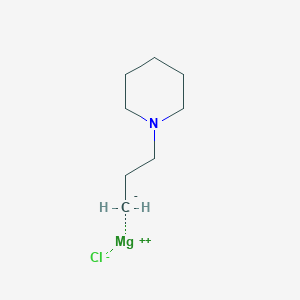

![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)

